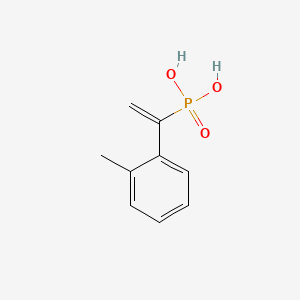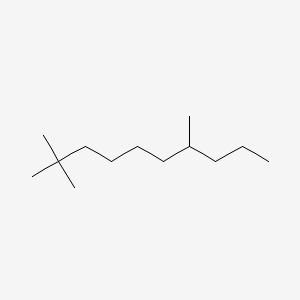
2,2,7-Trimethyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7-Trimethyldecane is a branched alkane with the molecular formula C13H28. It is a hydrocarbon that consists of a decane backbone with three methyl groups attached at the 2nd and 7th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and non-reactivity under standard conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7-Trimethyldecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. This process typically requires the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation reaction.
Industrial Production Methods: Industrial production of this compound often involves the use of petrochemical processes. These processes include the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,7-Trimethyldecane, like other alkanes, primarily undergoes reactions such as combustion and halogenation. Combustion of this compound in the presence of oxygen produces carbon dioxide and water, releasing energy in the form of heat.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Typically involves halogens like chlorine or bromine in the presence of UV light or heat to initiate the reaction.
Major Products Formed:
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various halogenated derivatives depending on the reaction conditions and the halogen used.
Aplicaciones Científicas De Investigación
2,2,7-Trimethyldecane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its potential role in biological systems as a hydrophobic molecule that can interact with lipid membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,7-Trimethyldecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially affecting membrane fluidity and permeability. Its non-polar nature allows it to dissolve other hydrophobic substances, making it useful in various industrial applications .
Comparación Con Compuestos Similares
- 2,3,7-Trimethyldecane
- 2,4,6-Trimethyldecane
- 2,6,7-Trimethyldecane
Comparison: While these compounds share a similar decane backbone with multiple methyl groups, their unique substitution patterns result in different physical and chemical properties. For example, the position of the methyl groups can influence the boiling point, melting point, and reactivity of the compound. 2,2,7-Trimethyldecane is unique due to its specific substitution pattern, which can affect its interactions and applications in various fields .
Propiedades
Número CAS |
62237-99-4 |
|---|---|
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
2,2,7-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-9-12(2)10-7-8-11-13(3,4)5/h12H,6-11H2,1-5H3 |
Clave InChI |
WABCXPNFLLYYCV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


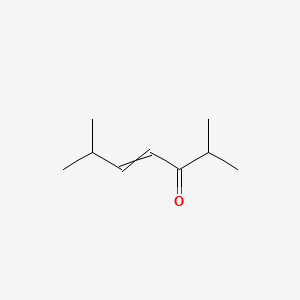
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
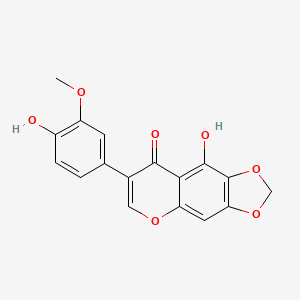

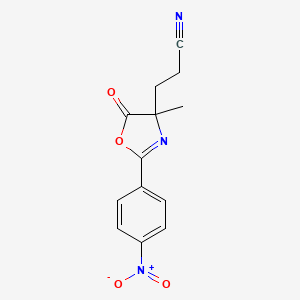

![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
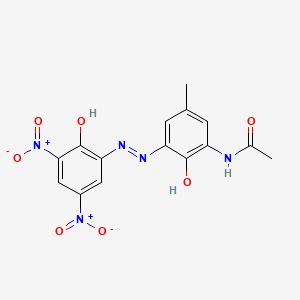
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
